Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate

Description

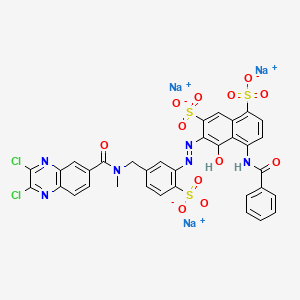

Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate is a synthetic azo compound characterized by a complex polyaromatic structure. Key features include:

- Naphthalene backbone: Functionalized with hydroxyl (-OH), benzoylamino, and two sulphonate (-SO₃⁻) groups at positions 1 and 5.

- Azo linkage (-N=N-): Connects the naphthalene core to a substituted phenyl ring.

- 2,3-Dichloroquinoxaline moiety: Attached via a methylaminocarbonyl bridge, contributing electron-withdrawing effects and steric bulk.

- Ionic properties: Three sodium counterions balance the sulphonate groups, enhancing water solubility.

This compound is likely designed for applications in dye chemistry or molecular recognition due to its conjugated π-system and polar substituents.

Properties

CAS No. |

83399-99-9 |

|---|---|

Molecular Formula |

C34H21Cl2N6Na3O12S3 |

Molecular Weight |

941.6 g/mol |

IUPAC Name |

trisodium;4-benzamido-6-[[5-[[(2,3-dichloroquinoxaline-6-carbonyl)-methylamino]methyl]-2-sulfonatophenyl]diazenyl]-5-hydroxynaphthalene-1,7-disulfonate |

InChI |

InChI=1S/C34H24Cl2N6O12S3.3Na/c1-42(34(45)19-8-9-21-23(14-19)38-32(36)31(35)37-21)16-17-7-11-26(56(49,50)51)24(13-17)40-41-29-27(57(52,53)54)15-20-25(55(46,47)48)12-10-22(28(20)30(29)43)39-33(44)18-5-3-2-4-6-18;;;/h2-15,43H,16H2,1H3,(H,39,44)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |

InChI Key |

FHIXFFFIFOVPPO-UHFFFAOYSA-K |

Canonical SMILES |

CN(CC1=CC(=C(C=C1)S(=O)(=O)[O-])N=NC2=C(C3=C(C=CC(=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C4=CC=CC=C4)O)C(=O)C5=CC6=C(C=C5)N=C(C(=N6)Cl)Cl.[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate typically involves multiple steps:

Formation of the Benzoylamino Group: This step involves the reaction of aniline with benzoyl chloride under basic conditions to form benzoylamino.

Azo Coupling: The benzoylamino compound is then diazotized and coupled with a suitable aromatic compound to form the azo linkage.

Sulfonation: The resulting azo compound is sulfonated using sulfuric acid to introduce sulfonate groups.

Final Assembly: The intermediate compounds are then reacted under controlled conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.

Reduction: The azo group can be reduced to form amines.

Substitution: Various substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium dithionite, zinc dust.

Substitution Reagents: Halogens, nitro compounds.

Major Products

Oxidation Products: Quinones, carboxylic acids.

Reduction Products: Amines.

Substitution Products: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry

Dye Synthesis: Used as a precursor in the synthesis of various dyes.

Analytical Chemistry: Employed as a reagent in colorimetric assays.

Biology

Staining Agent: Utilized in biological staining techniques to visualize cellular components.

Medicine

Drug Development: Investigated for potential therapeutic applications due to its unique chemical structure.

Industry

Textile Industry: Used as a dye for fabrics.

Paper Industry: Employed in the coloring of paper products.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The azo group can participate in electron transfer reactions, while the sulfonate groups enhance solubility in aqueous environments. The benzoylamino and hydroxyl groups can form hydrogen bonds with biological molecules, influencing their activity.

Comparison with Similar Compounds

Key Research Findings

- Synthetic Challenges: The target compound’s dichloroquinoxaline and multiple sulphonate groups necessitate precise regioselective synthesis, similar to triazine-based dyes .

- Stability: The 2,3-dichloroquinoxaline moiety likely improves photostability compared to triazine-based dyes, which degrade under UV exposure .

- Environmental Impact : High water solubility (from sulphonates) may raise concerns about aquatic toxicity, akin to sulphonated azo dyes .

Biological Activity

Trisodium 4-(benzoylamino)-6-((5-((((2,3-dichloroquinoxalin-6-yl)carbonyl)methylamino)methyl)-2-sulphonatophenyl)azo)-5-hydroxynaphthalene-1,7-disulphonate, often referred to as a complex azo compound, has garnered attention for its potential biological activity. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

- Molecular Formula : C25H12Cl2N7Na3O10S2

- Molecular Weight : 774.41 g/mol

- CAS Number : 75199-00-7

- Density : 1.81 g/cm³ at 20°C

| Property | Value |

|---|---|

| Molecular Formula | C25H12Cl2N7Na3O10S2 |

| Molecular Weight | 774.41 g/mol |

| CAS Number | 75199-00-7 |

| Density | 1.81 g/cm³ at 20°C |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its structure allows it to function as an inhibitor in biochemical pathways, particularly those involved in lipid metabolism and cell signaling.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit glycerol-3-phosphate acyltransferase (GPAT), an enzyme critical in lipid biosynthesis. This inhibition can lead to reduced fat accumulation and has implications for obesity treatment .

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to its antioxidant properties, potentially mitigating oxidative stress in cells.

- Cellular Uptake : The sulfonate groups enhance solubility and facilitate cellular uptake, allowing the compound to exert its effects more efficiently.

In Vitro Studies

Research has demonstrated that this compound exhibits significant inhibitory activity against GPAT with an IC50 value indicating effective inhibition at low concentrations .

In Vivo Studies

Animal models have been utilized to evaluate the compound's efficacy in reducing body weight and fat accumulation. These studies suggest that the compound may be a promising candidate for developing anti-obesity therapeutics due to its ability to modulate lipid metabolism .

Case Studies

- Weight Loss Efficacy : A study involving obese mice treated with the compound showed a significant reduction in body weight compared to controls. The mechanism was linked to decreased triglyceride levels and altered lipid profiles.

- Cellular Response : In cultured adipocytes, treatment with the compound resulted in decreased lipid droplet formation, confirming its role as a GPAT inhibitor and highlighting its potential as a therapeutic agent for metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.